molecular formula C12H16ClFN2O3 B2937258 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1286274-64-3

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B2937258
CAS No.: 1286274-64-3
M. Wt: 290.72
InChI Key: SCNLDRURMVVABR-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a 4-fluoro-2-nitrophenoxy methyl substituent. Its molecular formula is C₁₂H₁₄FN₂O₄·HCl, with a molecular weight of 290.72 g/mol (CAS No. 1286275-12-4) . The compound is synthesized for industrial applications, particularly as a chemical intermediate, and is available in high purity (≥99%) .

Properties

IUPAC Name

4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNLDRURMVVABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-fluoro-2-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride (CAS: 1286264-66-1) This positional isomer swaps the nitro and fluoro groups on the phenoxy ring. Despite sharing the same molecular formula and weight (290.72 g/mol), the altered substituent positions significantly affect electronic distribution.

Substituted Benzyl/Phenoxy Derivatives

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) With a diphenylmethoxy substituent, this compound has a larger molecular weight (303.83 g/mol) and increased hydrophobicity due to the nonpolar phenyl groups. Unlike the nitro group in the target compound, the diphenylmethoxy moiety is electron-rich, reducing electrophilic reactivity. Toxicity and environmental impact data for this compound are unavailable .
  • 4-(4-Fluorobenzyl)piperidine Hydrochloride (CAS: 6716-98-9) This derivative features a fluorobenzyl group (C₁₂H₁₅ClFN, MW: 229.72 g/mol).

Pharmaceutical Piperidine Derivatives

  • Paroxetine Hydrochloride
    A selective serotonin reuptake inhibitor (SSRI), paroxetine contains a benzodioxolyloxy methyl group and a fluorophenyl substituent. Its molecular weight (365.83 g/mol ) and polar functional groups make it more water-soluble than the target compound. The absence of a nitro group reduces toxicity, aligning with its therapeutic use .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Piperidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes
4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine HCl 1286275-12-4 C₁₂H₁₄FN₂O₄·HCl 290.72 4-Fluoro-2-nitrophenoxymethyl 99 Industrial intermediate
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl 1286264-66-1 C₁₂H₁₄FN₂O₄·HCl 290.72 2-Fluoro-4-nitrophenoxymethyl 95 Positional isomer
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy N/A No toxicity data
4-(4-Fluorobenzyl)piperidine HCl 6716-98-9 C₁₂H₁₅ClFN 229.72 4-Fluorobenzyl 97 Pharmaceutical intermediate
Paroxetine Hydrochloride 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxolyloxy, fluorophenyl N/A SSRI drug

Reactivity and Stability

  • Nitro Group Impact : The nitro group in the target compound enhances electrophilicity, making it reactive in reduction or substitution reactions. This contrasts with diphenylmethoxy derivatives, which are more stable due to steric hindrance and electron-donating effects .

Biological Activity

4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenoxy group. The presence of the nitro group enhances its reactivity and potential interactions with various biological targets. The fluorine atom contributes to the lipophilicity of the molecule, which is crucial for membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, indicating its potential as a neuropharmacological agent.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Binding: It exhibits affinity for various receptors, potentially acting as an agonist or antagonist depending on the target .
  • Chemical Reactivity: The nitro group can undergo reduction to form amino derivatives, which may have different biological properties.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and induce apoptosis in certain cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects by inducing DNA fragmentation and modulating apoptosis-related gene expression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in cancer cell lines
Receptor InteractionModulates serotonin and dopamine receptor activity
Enzyme InhibitionInhibits enzymes related to neurotransmitter metabolism

Case Studies

  • Neuropharmacological Effects : A study indicated that the compound may enhance serotonin receptor activity, leading to improved mood regulation in animal models.
  • Cancer Research : Research involving human prostate cancer cell lines showed that treatment with this compound resulted in significant reductions in cell proliferation through apoptosis induction .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is critical for assessing its viability as a therapeutic agent. Preliminary data suggest favorable absorption characteristics due to its lipophilicity, although further studies are needed to fully characterize its pharmacokinetics and potential toxicity profiles.

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds:

Compound NameCAS NumberKey Features
4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine HCl1286275-12-4Similar structure; different fluorine position
3-[(3-fluoro-4-nitrophenoxy)methyl]pyridine17028274Pyridine instead of piperidine; different profile

These comparisons highlight the unique properties of this compound that may confer distinct biological activities.

Q & A

Q. What are the standard synthetic routes for 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution between 4-fluoro-2-nitrophenol and a piperidine derivative (e.g., 4-(chloromethyl)piperidine hydrochloride) under basic conditions. Alkaline agents like triethylamine or NaOH facilitate the reaction, with purification via recrystallization or chromatography . Key steps include controlling stoichiometry, reaction temperature (often 50–80°C), and inert atmosphere to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or decomposition. Avoid contact with strong oxidizers, as nitro groups may react exothermically. Use PPE (gloves, goggles, lab coat) and work in a fume hood to mitigate inhalation risks .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns on the piperidine and aryl rings.
  • HPLC-MS to assess purity and detect trace impurities.
  • FT-IR to verify functional groups (e.g., nitro, C-F stretches at ~1250 cm⁻¹).
  • Elemental analysis to validate stoichiometry .

Q. What are the critical parameters for optimizing reaction yields?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Base choice : Triethylamine or K₂CO₃ improves nucleophilicity.
  • Reaction time : Monitor via TLC/HPLC to prevent over-reaction.
  • Purification : Recrystallization from ethanol/water mixtures often improves yield .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/base selection. Reaction path search algorithms (e.g., artificial force-induced reaction) identify low-energy pathways, reducing trial-and-error experimentation. Computational tools also optimize reactor design by modeling mass transfer and kinetics .

Q. What strategies resolve contradictions in bioactivity data across assays?

  • Orthogonal assays : Combine enzymatic, cellular, and biophysical (e.g., SPR) assays to confirm target engagement.
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives.
  • Control for nitro group reduction : Assess if metabolites (e.g., amine derivatives) contribute to activity .

Q. How can reaction kinetics and degradation pathways be systematically studied?

  • Kinetic profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
  • Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products (e.g., nitro-to-amine reduction under acidic conditions).
  • LC-MS/MS to characterize degradation byproducts and propose reaction mechanisms .

Q. What advanced techniques optimize large-scale synthesis while minimizing hazards?

  • Flow chemistry : Reduces exothermic risks by improving heat dissipation.
  • Process analytical technology (PAT) : Real-time monitoring via inline sensors ensures consistency.
  • Waste minimization : Employ membrane separation (e.g., nanofiltration) to recover solvents and unreacted starting materials .

Methodological Notes

  • Safety protocols : Prioritize hazard assessments using GHS classifications and implement engineering controls (e.g., explosion-proof equipment for nitro-containing compounds) .
  • Data validation : Cross-reference experimental results with computational predictions to identify outliers and refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.